molecular formula C9H8N2O B1321198 7-methyl-1H-indazole-3-carbaldehyde CAS No. 1000340-51-1

7-methyl-1H-indazole-3-carbaldehyde

Cat. No. B1321198
M. Wt: 160.17 g/mol
InChI Key: ZAOWDKPCEJINJP-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazole-3-carbaldehyde is a compound that is structurally related to indazole derivatives. While the provided papers do not directly discuss 7-methyl-1H-indazole-3-carbaldehyde, they do provide insights into similar compounds which can be used to infer some of the properties and behaviors of the compound . For instance, 7-methoxy-1H-indazole has been studied for its role as an inhibitor of neuronal nitric oxide synthase, indicating that substitutions on the indazole ring can significantly impact the biological activity of these molecules .

Synthesis Analysis

The synthesis of related compounds, such as methyl 1H-1,2,4-triazole-3-carboxylate, involves multiple steps including hydroxymethylation and esterification, achieving an overall yield of 32% and a purity of 98% . This suggests that the synthesis of 7-methyl-1H-indazole-3-carbaldehyde could also involve multi-step reactions, potentially starting from an indazole precursor, followed by specific functional group transformations to introduce the methyl and carbaldehyde groups.

Molecular Structure Analysis

The molecular structure of 7-methoxy-1H-indazole has been determined by crystallography, showing that the methoxy group lies in the plane of the indazole system . This information can be extrapolated to suggest that in 7-methyl-1H-indazole-3-carbaldehyde, the methyl group would also lie in the plane of the indazole system, potentially affecting the molecule's electronic properties and reactivity.

Chemical Reactions Analysis

Although the specific chemical reactions of 7-methyl-1H-indazole-3-carbaldehyde are not detailed in the provided papers, the study of 7-hydroxyquinoline-8-carbaldehydes shows that these compounds can undergo prototropic tautomerization, which involves the transfer of a proton within the molecule . This indicates that 7-methyl-1H-indazole-3-carbaldehyde may also participate in similar intramolecular proton transfer reactions, depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-methyl-1H-indazole-3-carbaldehyde can be inferred from related compounds. For example, the solubility and electronic absorption properties of 7-hydroxyquinoline-8-carbaldehydes are influenced by solvent interactions and the presence of different tautomeric forms . Similarly, 7-methyl-1H-indazole-3-carbaldehyde may exhibit solvent-dependent equilibria between different tautomeric forms, which could affect its solubility, absorption spectra, and fluorescence properties. The crystal structure of 7-methoxy-1H-indazole suggests that hydrogen bonding could play a significant role in the solid-state packing of 7-methyl-1H-indazole-3-carbaldehyde .

Scientific Research Applications

Synthesis and Characterization

  • 1H-Indazole-3-carbaldehyde, a related compound, can be synthesized through ring opening of indole, followed by diazotization and cyclization. This method is noted for its simplicity, low cost, and suitability for industrial production (Gong Ping, 2012).

Structural Analysis

  • The compound has been the subject of structural analysis using X-ray, FT-IR, and FT-Raman spectroscopy. These studies have highlighted the compound’s unique molecular interactions and crystal structure (B. Morzyk-Ociepa et al., 2021).

Asymmetric Synthesis Applications

  • The compound has been utilized in the asymmetric synthesis of fused polycyclic indazoles, which are of interest due to their fluorescence properties and potential for further synthetic transformations (M. Giardinetti et al., 2016).

Fluorescence and Sensory Applications

Antimicrobial Activity

  • Compounds derived from 1H-indazole-3-carbaldehyde have shown moderate to good antimicrobial activity against various bacterial and fungal organisms (M. K. Swamy et al., 2019).

Synthetic Methodology

  • A highly efficient method for the synthesis of structural scaffolds involving this compound has been developed, relevant in medicinal, bioorganic, and pharmaceutical chemistry (A. Aksenov et al., 2015).

Catalysis and Chemical Reactions

  • Novel synthesis methods involving this compound have been applied in the development of compounds with potential antimicrobial and antioxidant activities (Manjunatha Bhat et al., 2016).

Supramolecular Chemistry

  • The compound has been utilized in the creation of high nuclearity single molecule magnets, demonstrating significant potential in the field of supramolecular chemistry (Dimosthenis P. Giannopoulos et al., 2014).

Nonlinear Optical Properties

  • Research has explored the synthesis of derivatives for potential nonlinear optic applications, highlighting the versatility of indazole-based compounds in materials science (Peter Hrobárik et al., 2004).

Antiproliferative and Anticancer Applications

  • Various derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, demonstrating the compound’s potential in developing novel anticancer agents (Martyna Korcz et al., 2018).

Safety And Hazards

The safety data sheet for 7-Methyl-1H-indazole-3-carbaldehyde indicates that it is for research and development use only, under the supervision of a technically qualified individual . It may cause skin and eye irritation .

Future Directions

Indazole derivatives are increasingly prized for the development of bioactive compounds, particularly for the design of tyrosine kinase and threonine kinase inhibitors . The future of 7-methyl-1H-indazole-3-carbaldehyde and similar compounds lies in further exploration of their medicinal applications, as well as the development of more efficient and sustainable synthetic approaches .

properties

IUPAC Name

7-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(5-12)10-11-9(6)7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOWDKPCEJINJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(NN=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610283
Record name 7-Methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1H-indazole-3-carbaldehyde

CAS RN

1000340-51-1
Record name 7-Methyl-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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